2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol
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Overview
Description
2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol typically involves the condensation of 5-amino-3-methylpyrazole with chalcone or dypnone. This reaction proceeds under specific conditions to yield the desired aromatic substituted pyrazolopyrimidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Alkylation: Alkylation reactions can add alkyl groups to the nitrogen atoms in the pyrazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different chemical and physical properties based on the introduced functional groups .
Scientific Research Applications
2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
- 2-Methyl-6-hydroxy-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
- 2-Methyl-7,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyridine
Uniqueness
2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C25H21N3O |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol |
InChI |
InChI=1S/C25H21N3O/c1-17-24(19-12-6-3-7-13-19)25-26-21(20-14-8-9-15-23(20)29)16-22(28(25)27-17)18-10-4-2-5-11-18/h2-15,22,29H,16H2,1H3 |
InChI Key |
FWHAVPVSJGWPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
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